molecular formula C5H6F2O3 B15306209 2-(2,2-Difluorocyclopropoxy)aceticacid

2-(2,2-Difluorocyclopropoxy)aceticacid

Cat. No.: B15306209
M. Wt: 152.10 g/mol
InChI Key: VPUFMTYGLKNBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Difluorocyclopropoxy)acetic acid is a chemical compound characterized by a cyclopropane ring structure containing two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropoxy)acetic acid typically involves the reaction of cyclopropane derivatives with fluorinating agents under controlled conditions.

Industrial Production Methods

it is likely that large-scale synthesis would involve optimized reaction conditions to ensure high yield and purity, possibly utilizing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of cyclopropane derivatives with reduced functional groups.

    Substitution: The fluorine atoms in the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized cyclopropane derivatives .

Scientific Research Applications

2-(2,2-Difluorocyclopropoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropoxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. Detailed studies on its mechanism of action are limited, but it is believed to exert its effects through modulation of specific biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another fluorinated acetic acid derivative with different functional groups.

    Cyclopropaneacetic acid derivatives: Compounds with similar cyclopropane ring structures but varying functional groups.

Uniqueness

2-(2,2-Difluorocyclopropoxy)acetic acid is unique due to its specific combination of a cyclopropane ring and two fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H6F2O3

Molecular Weight

152.10 g/mol

IUPAC Name

2-(2,2-difluorocyclopropyl)oxyacetic acid

InChI

InChI=1S/C5H6F2O3/c6-5(7)1-3(5)10-2-4(8)9/h3H,1-2H2,(H,8,9)

InChI Key

VPUFMTYGLKNBRO-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)OCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.